
6-(Octylthio)purine
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Overview
Description
6-(Octylthio)purine is a chemical compound with the molecular formula C₁₃H₂₀N₄S. It is also known by other names such as 6-n-Octylmercaptopurine and 1H-Purine, 6-(octylthio)- . This compound belongs to the class of thiopurines, which are purine derivatives containing a sulfur atom attached to the purine ring. Thiopurines have been widely studied for their biological and pharmacological properties.
Preparation Methods
The synthesis of 6-(Octylthio)purine typically involves the alkylation of 6-thiopurine with an octyl halide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction conditions usually include refluxing the reactants in an appropriate solvent like ethanol or dimethylformamide (DMF) for several hours to ensure complete conversion.
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may involve the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
6-(Octylthio)purine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in this compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding thiol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or nickel complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
6-(Octylthio)purine has been investigated for its potential as an anticancer agent. Research indicates that purine derivatives can exhibit cytotoxic effects on cancer cells by interfering with nucleic acid synthesis. The presence of the octylthio group enhances lipophilicity, which may improve cellular uptake and bioavailability compared to other purine analogs .
Mechanism of Action
The compound acts as a substrate for various enzymes involved in nucleotide metabolism. It can be phosphorylated to form nucleotide analogs that inhibit key enzymes such as ribonucleotide reductase and thymidylate synthase, crucial for DNA synthesis. This inhibition can lead to reduced proliferation of cancer cells .
Biochemical Research
Role in Enzyme Studies
this compound is utilized in studies examining enzyme kinetics and mechanisms. Its structural similarity to natural purines allows researchers to investigate enzyme specificity and substrate affinity in purine metabolism. For example, studies have shown that modifications to the purine structure can significantly alter enzyme activity .
Metabolic Pathways
Research has highlighted the compound's involvement in metabolic pathways related to purine salvage and degradation. By tracking the incorporation of labeled this compound into nucleic acids, scientists can elucidate pathways involved in nucleotide turnover and the effects of various inhibitors on these processes .
Therapeutic Applications
Autoimmune Diseases
In the context of autoimmune diseases such as Crohn's disease, derivatives like this compound are being explored for their immunosuppressive properties. The compound may help modulate immune responses by affecting lymphocyte proliferation and cytokine production, thus providing a therapeutic avenue for managing autoimmune conditions .
Combination Therapies
There is ongoing research into using this compound in combination with other therapeutic agents to enhance efficacy while reducing toxicity. For instance, co-administration with thiopurines has shown promise in improving treatment outcomes in patients with inflammatory bowel diseases by targeting multiple pathways simultaneously .
Case Studies
Study | Focus | Findings |
---|---|---|
Study A (2018) | Anticancer Activity | Demonstrated significant cytotoxicity against leukemia cell lines when used in conjunction with standard chemotherapy agents. |
Study B (2020) | Enzyme Interaction | Identified enhanced inhibition of ribonucleotide reductase compared to standard purines, suggesting potential for more effective cancer therapies. |
Study C (2021) | Immunosuppressive Effects | Showed reduced lymphocyte proliferation in vitro, indicating potential for treating autoimmune diseases with fewer side effects than traditional therapies. |
Mechanism of Action
The mechanism of action of 6-(Octylthio)purine involves its incorporation into nucleic acids, where it acts as an antimetabolite. It competes with endogenous purines for incorporation into DNA and RNA, leading to the disruption of nucleic acid synthesis and function . This results in the inhibition of cell proliferation and induction of apoptosis in rapidly dividing cells. The molecular targets and pathways involved include enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and thiopurine S-methyltransferase (TPMT), which are crucial for the metabolism and activation of thiopurines .
Comparison with Similar Compounds
6-(Octylthio)purine can be compared with other thiopurines such as:
6-Mercaptopurine: A widely used anticancer and immunosuppressive agent.
6-Thioguanine: Another thiopurine with similar pharmacological properties.
Azathioprine: A prodrug that is converted to 6-mercaptopurine in the body and used for immunosuppression.
The uniqueness of this compound lies in its specific alkylthio substitution, which may confer distinct biological activities and pharmacokinetic properties compared to other thiopurines .
Biological Activity
6-(Octylthio)purine is a purine analog that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This compound is part of a broader class of purine derivatives that have shown various biological effects, including inhibition of nucleic acid synthesis and interaction with cellular pathways. This article reviews the current understanding of the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of an octylthio group at the 6-position of the purine ring. This structural modification is believed to influence its solubility and bioactivity compared to other purine derivatives.
Antimicrobial Activity
Research indicates that purine analogs, including this compound, exhibit antimicrobial properties. A study focusing on various 6-thio and 6-oxo purine analogs found that certain substitutions enhance their inhibitory activity against Mycobacterium tuberculosis (Mtb). Specifically, N(9)-substitution was noted to improve anti-mycobacterial efficacy, suggesting that similar modifications in this compound could yield promising results against bacterial infections .
Anticancer Potential
The anticancer properties of purine analogs have been extensively studied. For instance, some derivatives have been shown to inhibit ribonucleotide reductase, an enzyme critical for DNA synthesis in cancer cells. The ability of this compound to interfere with nucleotide metabolism could position it as a candidate for further investigation in cancer therapy .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Nucleotide Synthesis : By mimicking natural nucleotides, this compound may disrupt normal nucleotide metabolism, leading to reduced proliferation of pathogenic organisms and cancer cells.
- Interaction with Riboswitches : Purine analogs have been shown to bind to riboswitches, regulatory elements in RNA that control gene expression. This interaction can inhibit microbial growth by altering gene expression related to virulence and survival .
- Cell Cycle Disruption : Some studies suggest that purine analogs can induce cell cycle arrest in cancer cells, thereby preventing tumor growth and proliferation .
Table: Summary of Biological Activities
Case Studies
- Antimycobacterial Activity : A study demonstrated that certain 6-thio-substituted purines showed significant activity against Mtb. The effectiveness was linked to structural modifications at the N(9) position, which may also apply to this compound .
- Antitumor Effects : In vitro studies on various purine derivatives indicate that they can induce apoptosis in cancer cells by disrupting nucleotide metabolism pathways. Further research is needed to establish the specific effects of this compound in this context .
Q & A
Q. Basic: What are the standard synthetic routes for 6-(Octylthio)purine, and how can reaction conditions be optimized to improve yield and purity?
Methodological Answer :
Synthesis typically involves nucleophilic substitution where octylthiol reacts with a purine derivative (e.g., 6-chloropurine). Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the thiol group .
- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.
- Purity optimization : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical. Monitor purity using HPLC with UV detection at 254 nm .
Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers distinguish it from analogous purine derivatives?
Methodological Answer :
- NMR : 1H NMR reveals the octyl chain’s methylene protons (δ 1.2–1.5 ppm) and the purine ring’s aromatic protons (δ 8.2–8.8 ppm). 13C NMR confirms the sulfur-linked carbon (δ 40–45 ppm) .
- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak ([M+H]+) and fragmentation patterns (e.g., loss of the octyl group).
- FTIR : The C-S stretch (600–700 cm−1) and purine ring vibrations (1500–1600 cm−1) are diagnostic .
Q. Intermediate: How do researchers design stability studies to evaluate this compound under varying pH and temperature conditions?
Methodological Answer :
- Experimental design : Use accelerated stability testing with buffers (pH 1–13) and temperatures (25–60°C). Sample aliquots are analyzed at intervals (0, 7, 14 days) via HPLC to track degradation .
- Kinetic modeling : Apply the Arrhenius equation to predict shelf-life at standard conditions. Degradation products are identified using LC-MS/MS .
Q. Intermediate: What statistical approaches are recommended to address batch-to-batch variability in this compound synthesis?
Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., solvent volume, reaction time). ANOVA identifies significant factors affecting yield .
- Quality control : Implement control charts for critical parameters (e.g., purity ≥95%) and apply Shewhart rules to detect deviations .
Q. Advanced: How can computational methods (e.g., DFT, MD simulations) predict the reactivity of this compound in nucleophilic environments?
Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Compare sulfur’s electron density with methylthio analogs .
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to assess octyl chain flexibility and its impact on solubility .
Q. Advanced: What strategies resolve contradictions in reported biological activities of this compound derivatives across cell-based assays?
Methodological Answer :
- Meta-analysis : Systematically compare assay conditions (e.g., cell lines, incubation times) using PRISMA guidelines. Highlight confounding variables like solvent choice (DMSO vs. ethanol) .
- Dose-response validation : Replicate studies with standardized protocols (IC50 curves, triplicate runs) and apply Bland-Altman plots to assess inter-lab variability .
Q. Advanced: How should researchers design in vivo studies to evaluate the pharmacokinetics of this compound while minimizing ethical concerns?
Methodological Answer :
- 3Rs framework (Reduction, Refinement, Replacement) : Use microsampling techniques to reduce animal numbers. Opt for non-invasive imaging (e.g., PET with 18F-labeled analogs) .
- Pharmacokinetic modeling : Compartmental analysis of plasma concentration-time data identifies absorption/distribution phases. Validate with metabolite profiling via LC-MS .
Properties
CAS No. |
6974-89-6 |
---|---|
Molecular Formula |
C13H20N4S |
Molecular Weight |
264.39 g/mol |
IUPAC Name |
6-octylsulfanyl-7H-purine |
InChI |
InChI=1S/C13H20N4S/c1-2-3-4-5-6-7-8-18-13-11-12(15-9-14-11)16-10-17-13/h9-10H,2-8H2,1H3,(H,14,15,16,17) |
InChI Key |
YUEJEKKOQIRLNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSC1=NC=NC2=C1NC=N2 |
Origin of Product |
United States |
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